molecular formula C5H10O5 B12413154 Xylose-4-13C

Xylose-4-13C

Cat. No.: B12413154
M. Wt: 151.12 g/mol
InChI Key: PYMYPHUHKUWMLA-YCRBQOMOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Xylose-4-13C: is a stable isotope-labeled compound of xylose, where the carbon-13 isotope is incorporated at the fourth carbon position. Xylose is a five-carbon sugar (aldopentose) commonly found in lignocellulosic biomass. The incorporation of carbon-13 makes it useful for various research applications, particularly in metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Xylose-4-13C involves the incorporation of the carbon-13 isotope into the xylose molecule. This can be achieved through chemical synthesis or biosynthetic methods. One common approach is the fermentation of xylose using microorganisms that have been fed with carbon-13 labeled substrates. The labeled xylose can then be extracted and purified .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. Microorganisms such as Saccharomyces cerevisiae or Escherichia coli are genetically engineered to metabolize carbon-13 labeled substrates, resulting in the production of this compound. The fermentation broth is then processed to isolate and purify the labeled xylose .

Chemical Reactions Analysis

Types of Reactions: Xylose-4-13C undergoes various chemical reactions, including:

    Oxidation: Xylose can be oxidized to form xylonic acid or other oxidized derivatives.

    Reduction: Xylose can be reduced to form xylitol, a sugar alcohol.

    Isomerization: Xylose can be isomerized to form xylulose.

    Dehydration: Xylose can be dehydrated to form furfural.

Common Reagents and Conditions:

Major Products:

    Oxidation: Xylonic acid

    Reduction: Xylitol

    Isomerization: Xylulose

    Dehydration: Furfural

Scientific Research Applications

Chemistry: Xylose-4-13C is used in NMR spectroscopy to study the structure and dynamics of carbohydrates. The carbon-13 label provides a distinct signal that can be tracked in metabolic pathways .

Biology: In biological research, this compound is used to trace the metabolism of xylose in various organisms. It helps in understanding the metabolic pathways and the role of xylose in cellular processes .

Medicine: this compound is used in diagnostic tests to assess the absorption of xylose in the gastrointestinal tract. It is also used in metabolic studies to investigate disorders related to carbohydrate metabolism .

Industry: In the biofuel industry, this compound is used to optimize the fermentation processes for the production of bioethanol from lignocellulosic biomass. It helps in understanding the efficiency of xylose utilization by different microorganisms .

Mechanism of Action

Xylose-4-13C exerts its effects through its incorporation into metabolic pathways. In eukaryotic organisms, xylose is metabolized via the oxido-reductase pathway, ultimately forming xylulose-5-phosphate. This intermediate plays a critical role in the pentose phosphate pathway, which is essential for the production of nucleotides and amino acids .

Comparison with Similar Compounds

Uniqueness: Xylose-4-13C is unique due to the incorporation of the carbon-13 isotope, which makes it particularly valuable for NMR spectroscopy and metabolic studies. The labeled carbon allows for precise tracking of the compound in various biochemical processes, providing insights that are not possible with unlabeled xylose .

Properties

Molecular Formula

C5H10O5

Molecular Weight

151.12 g/mol

IUPAC Name

(2R,3S,4R)-2,3,4,5-tetrahydroxy(413C)pentanal

InChI

InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4+,5+/m0/s1/i4+1

InChI Key

PYMYPHUHKUWMLA-YCRBQOMOSA-N

Isomeric SMILES

C([13C@H]([C@@H]([C@H](C=O)O)O)O)O

Canonical SMILES

C(C(C(C(C=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.